molecular formula C7H11N3 B1201596 5-Amino-4,5,6,7-tetrahydrobenzimidazole CAS No. 68254-43-3

5-Amino-4,5,6,7-tetrahydrobenzimidazole

Cat. No.: B1201596
CAS No.: 68254-43-3
M. Wt: 137.18 g/mol
InChI Key: XPJLVDOGXOROPC-RXMQYKEDSA-N
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Description

Contextual Significance within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental to the architecture of a vast array of biologically active molecules and functional materials. chemicalbook.comnih.gov This class of compounds is integral to the structure of many natural products, pharmaceuticals, and agrochemicals. nih.gov The benzimidazole (B57391) scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a prominent member of this family and is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous therapeutic agents. ijarsct.co.inscispace.com

The significance of 5-Amino-4,5,6,7-tetrahydrobenzimidazole lies in its unique combination of structural features. It possesses the core benzimidazole system, which is known to interact with various biological targets, fused with a saturated carbocyclic ring. This saturation breaks the planarity of the parent benzimidazole, introducing a three-dimensional character that can significantly influence its binding properties and metabolic stability. The presence of an amino group at the 5-position further adds a key functional handle for derivatization and a potential site for crucial hydrogen bonding interactions with biological macromolecules.

Historical Perspective on Tetrahydrobenzimidazole Synthesis and Early Academic Investigations

The synthesis of the core benzimidazole ring system dates back to the 19th century. However, the exploration of its saturated analogue, the tetrahydrobenzimidazole system, represents a more recent area of investigation. Early methods for the synthesis of tetrahydrobenzimidazoles often involved the catalytic hydrogenation of the corresponding benzimidazole precursors. A notable early disclosure in this area includes a process for producing 4,5,6,7-tetrahydrobenzimidazoles by hydrogenating the parent benzimidazole in the presence of a palladium-containing catalyst. mdpi.com This process highlighted the challenges associated with the reduction of the aromatic benzene ring of the benzimidazole core. mdpi.com

Initial academic investigations into tetrahydrobenzimidazoles were often driven by the desire to explore their potential as corrosion inhibitors and antioxidants. mdpi.com Over time, the focus has shifted towards their application in medicinal chemistry, particularly as scaffolds for compounds targeting the central nervous system and other biological pathways. The synthesis of substituted 2-aminobenzimidazoles has also been a subject of considerable research, often involving the cyclodesulfurization of thiourea (B124793) precursors, though these methods frequently required harsh conditions. mdpi.com

Fundamental Structural Considerations and Their Implications for Chemical Reactivity

The chemical structure of this compound is characterized by the fusion of an imidazole ring with a cyclohexane (B81311) ring, with an amino group substituent on the cyclohexane portion. ontosight.ai This structure results in a more flexible and reduced molecular framework compared to the rigid, planar structure of a fully aromatic benzimidazole. ontosight.ai

The tetrahydro- nature of the carbocyclic ring introduces conformational flexibility. The cyclohexane ring can adopt various conformations, such as a half-chair, which influences the spatial orientation of the amino group. chemicalbook.com This conformational preference can have significant implications for the molecule's ability to bind to specific biological targets. Molecular modeling studies on related 4,5,6,7-tetrahydro-1H-benzimidazole derivatives have suggested that the ring exists in an "equatorial-twist" conformation, and this stereochemistry can be crucial for biological activity. chemicalbook.com

The electronic properties of the imidazole ring are also influenced by the fused saturated ring. The lack of full aromaticity in the bicyclic system can alter the pKa of the imidazole nitrogens and the nucleophilicity of the ring system, thereby affecting its reactivity in chemical transformations. The amino group at the 5-position is a primary amine, providing a site for a wide range of chemical modifications, such as acylation, alkylation, and formation of Schiff bases, allowing for the synthesis of diverse derivatives for further investigation.

Physicochemical Properties of this compound and a Related Compound
PropertyThis compound5-Aminobenzimidazole (for comparison)
Molecular FormulaC7H11N3C7H7N3 nih.gov
Molecular Weight137.18 g/mol133.15 g/mol nih.gov
Melting PointData not available118-122 °C
Boiling PointData not availableData not available
CAS Number68254-43-3 chemicalbook.com934-22-5 nih.gov

Overview of Key Research Avenues and Challenges

The primary research interest in this compound and its derivatives lies in the field of medicinal chemistry. The structural similarity of the benzimidazole core to purines suggests that these compounds could interact with a variety of biological targets, including enzymes and receptors. ijarsct.co.innih.gov Research on related 4,5,6,7-tetrahydro-1H-benzimidazole derivatives has shown potent activity as 5-HT3 receptor antagonists, which are used to treat nausea and vomiting, particularly in the context of cancer chemotherapy. chemicalbook.com This suggests a potential avenue for the investigation of this compound derivatives.

However, a significant challenge in the study of this specific compound is the limited availability of detailed synthetic protocols and characterization data in the public domain. While general methods for the synthesis of related structures exist, the development of efficient and scalable syntheses for this compound remains a hurdle. The purification of this and related amino-substituted benzimidazoles can also present difficulties.

Another challenge is the lack of extensive biological evaluation of this particular molecule. While the broader class of benzimidazoles is well-studied, the specific contribution of the 5-amino-tetrahydrobenzimidazole scaffold to biological activity is not well-defined. Future research will likely focus on the development of robust synthetic routes, the full characterization of the compound's physicochemical properties, and the systematic evaluation of its biological activity against a range of targets. The conformational flexibility of the tetrahydro- ring also presents a challenge and an opportunity for computational studies to predict binding modes and guide the design of more potent and selective derivatives.

Properties

CAS No.

68254-43-3

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-amine

InChI

InChI=1S/C7H11N3/c8-5-1-2-6-7(3-5)10-4-9-6/h4-5H,1-3,8H2,(H,9,10)/t5-/m1/s1

InChI Key

XPJLVDOGXOROPC-RXMQYKEDSA-N

SMILES

C1CC2=C(CC1N)NC=N2

Isomeric SMILES

C1CC2=C(C[C@@H]1N)NC=N2

Canonical SMILES

C1CC2=C(CC1N)NC=N2

Other CAS No.

68254-43-3

Synonyms

5-amino-4,5,6,7-tetrahydrobenzimidazole
5-amino-4,5,6,7-tetrahydrobenzimidazole dihydrochloride
5-amino-4,5,6,7-tetrahydrobenzimidazole, (S)-isome

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Elucidation

De Novo Synthetic Routes to the 5-Amino-4,5,6,7-tetrahydrobenzimidazole Core

De novo synthesis provides the flexibility to construct the this compound molecule from basic precursors, allowing for structural modifications and the introduction of desired stereochemistry. The general synthetic concept involves creating a substituted cyclohexane (B81311) ring, followed by the formation of the fused imidazole (B134444) ring system. ontosight.ai

The formation of the benzimidazole (B57391) ring in a saturated system is the key step in synthesizing the target compound. Cyclization strategies are widely employed in drug design to create conformationally restricted molecules, which can lead to increased binding affinity and selectivity for biological targets. nih.gov

A primary method for forming the imidazole ring is the condensation of a 1,2-diamine precursor with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or their derivatives. dergipark.org.tr For the saturated tetrahydrobenzimidazole system, this involves a substituted cis-1,2-diaminocyclohexane.

One effective approach is reductive cyclization. eurekaselect.com This strategy can be adapted for the tetrahydrobenzimidazole core, for instance, by the intramolecular cyclization of a precursor containing both an amino group and a reducible functional group (like a nitro or azide (B81097) group) in the appropriate positions on the cyclohexane frame. A novel one-pot benzimidazole synthesis via a reductive cyclization method has been demonstrated to be efficient for a broad range of derivatives. eurekaselect.com Such methods often provide high yields and can be performed under continuous flow conditions, enhancing scalability and safety. eurekaselect.com

Table 1: Comparison of Cyclization Strategies

Strategy Description Key Features Potential Precursors
Condensation Reaction of a 1,2-diamine with an aldehyde or carboxylic acid derivative. dergipark.org.tr Versatile, well-established. cis-1,2-Diaminocyclohexane derivatives, various aldehydes/acids.

| Reductive Cyclization | Intramolecular cyclization involving the reduction of a functional group (e.g., nitro) to an amine, which then reacts with a nearby carbonyl or equivalent. eurekaselect.com | Can be performed in one pot, high efficiency. eurekaselect.com | 2-Nitraminocyclohexane derivatives with an adjacent acyl group. |

The precise placement and stereochemical control of the amino group at the C5 position are critical for the molecule's final structure and potential biological activity. The synthesis must address both regioselectivity (placement at C5) and stereoselectivity (the 3D orientation of the amine).

Stereoselective synthesis of amino groups is a well-developed field, often employing chiral auxiliaries, catalysts, or starting materials to control the outcome of the reaction. nih.govnih.govelsevierpure.com A plausible strategy for this compound would involve starting with a prochiral cyclohexanone (B45756) derivative. The amino group could be introduced via several methods:

Reductive Amination: A ketone at the C5-position of a suitable cyclohexane precursor can be converted to an amine using a chiral amine or a chiral reducing agent to induce stereoselectivity.

Nucleophilic Addition: The Pudovik reaction, which involves the nucleophilic addition of phosphites to imines, serves as a model for how nucleophiles can be added stereoselectively to C=N bonds to create chiral centers. nih.gov A similar approach using other nitrogen nucleophiles could be envisioned.

From Chiral Precursors: Starting the synthesis from a commercially available chiral building block that already contains the amino group or a precursor with the correct stereochemistry is another efficient route.

The regioselectivity is typically controlled by the design of the precursor, ensuring that the functional group destined to become the amine is located at the correct position on the cyclohexane ring from the outset.

The design of appropriate precursors is fundamental to a successful synthesis. The structure of the starting materials dictates the sequence of reactions and the strategies for introducing key functional groups. For this compound, a logical precursor would be a cyclohexane ring bearing functional groups that can be transformed into the final diamine and C5-amine moieties.

One common approach in heterocyclic synthesis involves using β-ketonitriles as starting materials. beilstein-journals.orgnih.gov By analogy, a potential precursor for the target molecule could be a 2-cyano-4-aminocyclohexanone derivative. The ketone and nitrile functionalities provide handles for subsequent chemical transformations, including the formation of the imidazole ring and the introduction or modification of the C5-amino group.

Key chemical transformations in a hypothetical synthesis could include:

Formation of a substituted cyclohexanone: Creating the six-membered ring with the necessary functional group handles.

Introduction of nitrogen functionalities: This could involve the conversion of a ketone to an oxime, followed by reduction, or the amination of a halide.

Cyclization: As discussed, condensation or reductive cyclization to form the fused imidazole ring.

Deprotection: Removal of any protecting groups used to mask reactive functional groups during the synthesis. The removal of a benzyl (B1604629) group via catalytic hydrogenation is a common final step in such syntheses. nih.gov

Table 2: Potential Precursor Design Strategies

Precursor Type Description Subsequent Transformations
4-Substituted-1,2-diaminocyclohexane A cyclohexane ring with two adjacent amino groups for imidazole formation and a functional group at the 4-position (e.g., ketone, protected amine). Cyclization with a C1 synthon, deprotection.
Substituted β-Ketonitrile A cyclohexanone with a nitrile group at the adjacent carbon and an amino precursor at the 4-position. Reaction with a hydrazine-like reagent to form the imidazole ring, a method common in pyrazole (B372694) synthesis. beilstein-journals.orgnih.gov

| Protected Nitroaniline Derivative | A cyclohexane ring with nitro and amino groups that can undergo reductive cyclization to form the imidazole ring. eurekaselect.com | Catalytic reduction and simultaneous cyclization. |

Optimizing reaction conditions, particularly through the use of catalysts and non-conventional energy sources, is crucial for developing efficient, high-yielding, and sustainable synthetic routes.

Palladium-based catalysts are versatile tools in organic synthesis and are highly relevant for the preparation of this compound. Palladium-catalyzed reactions can be employed in several key steps:

Reductive Cyclization: While platinum catalysts are effective, palladium on carbon (Pd/C) is also widely used for the reduction of nitro groups to amines, which can then undergo in-situ cyclization to form the benzimidazole ring system. eurekaselect.com

C-H Activation: Modern palladium catalysis includes methods for intramolecular C-H/C-H dehydrogenative coupling, offering novel routes to form fused aromatic systems, which could then be hydrogenated to the tetrahydro- state. nih.gov

Deprotection: A common final step in complex syntheses is the removal of protecting groups. For example, benzyl groups, often used to protect amines or alcohols, can be cleanly removed by hydrogenation over a palladium catalyst. nih.gov

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner products compared to conventional heating. dergipark.org.trbeilstein-journals.org This technology is particularly well-suited for the synthesis of heterocyclic compounds.

The key cyclization step in forming the benzimidazole ring—the condensation of a diamine with an aldehyde or carboxylic acid—can be significantly expedited using microwave irradiation. dergipark.org.tr Studies have shown that microwave-assisted ring closure reactions can afford desired heterocycles in good to excellent yields in very short reaction times, sometimes in minutes instead of hours. beilstein-journals.orgnih.gov Furthermore, these reactions can often be performed under solvent-free conditions or in environmentally benign solvents like water, aligning with the principles of green chemistry. beilstein-journals.orgbeilstein-journals.orgnih.gov The use of microwave heating for heterocyclocondensation has been successfully applied to the synthesis of related structures like 5-aminopyrazol-4-yl ketones. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
2-cyano-4-aminocyclohexanone
5-aminopyrazol-4-yl ketones
cis-1,2-diaminocyclohexane

Catalyst Systems and Reaction Condition Optimization for Enhanced Efficiency

One-Pot Reaction Protocols

The synthesis of the 4,5,6,7-tetrahydrobenzimidazole scaffold, a core structure of the target molecule, is amenable to one-pot multicomponent reactions (MCRs). These protocols are highly valued in medicinal and materials chemistry for their efficiency, reduction of waste, and ability to generate molecular complexity in a single step. nih.govnih.gov While specific literature for the direct one-pot synthesis of the 5-amino derivative is not abundant, established methods for related benzimidazoles can be adapted.

A common and powerful approach involves the condensation of a suitable 1,2-diaminoalkane precursor with an aldehyde or carboxylic acid derivative. researchgate.netrasayanjournal.co.indoi.org For the synthesis of tetrahydrobenzimidazoles, this typically involves the reaction of 1,2-diaminocyclohexane with a carbonyl compound. semanticscholar.org To achieve the specific 5-amino substitution, a precursor such as 1,2,4-triaminocyclohexane would be required, which presents significant synthetic challenges.

A more plausible one-pot strategy involves the condensation of a 1,2-diaminoarene with an aldehyde, followed by an oxidative cyclization. nih.govresearchgate.net Numerous catalysts, including those based on iron, copper, or iodine, as well as metal-free systems, can promote this transformation. nih.govctu.edu.vn A representative one-pot synthesis for a substituted benzimidazole is shown below, illustrating the general principle that could be adapted for the tetrahydro-analogue.

Interactive Data Table: Representative One-Pot Benzimidazole Synthesis

EntryAldehydeCatalystSolventYield (%)
1BenzaldehydeFeTTPCl (0.1 mol%)Ethanol>90
24-MethoxybenzaldehydeFeTTPCl (0.1 mol%)Ethanol>90
34-NitrobenzaldehydeZnFe2O4None (Ultrasonic)92
42-ChlorobenzaldehydeNH4ClEthanol90

This table showcases typical conditions and yields for one-pot benzimidazole syntheses from o-phenylenediamine (B120857) and various aldehydes, which serve as a model for the synthesis of related heterocyclic systems. nih.govrasayanjournal.co.indoi.org

Pseudo-five-component reactions have also been developed for synthesizing complex heterocyclic systems, such as diazepine (B8756704) derivatives, demonstrating the power of MCRs in creating diverse molecular architectures from simple starting materials. wikipedia.org Such complex, high-order MCRs represent a frontier in synthetic chemistry that could potentially be applied to generate novel tetrahydrobenzimidazole libraries. mdpi.comrsc.org

Post-Synthetic Modification and Functionalization of the Amino Group

The primary amino group at the C5 position of the tetrahydrobenzimidazole ring is a versatile handle for a wide range of post-synthetic modifications, allowing for the introduction of diverse functional groups to modulate the molecule's properties.

The amino group of this compound can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This reaction is fundamental for attaching various side chains or linking the molecule to other scaffolds. Similarly, the imidazole nitrogen can also be acylated, and selectivity can often be controlled by reaction conditions. google.com Copper-catalyzed N-acylation protocols have been developed for benzimidazoles, offering chemoselective transformations under specific conditions. rsc.org

Alkylation of the amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These reactions introduce alkyl substituents that can significantly alter the steric and electronic properties of the molecule. It is important to note that the imidazole nitrogens are also nucleophilic and can compete in alkylation reactions, potentially leading to a mixture of N-alkylated products on both the amino substituent and the imidazole ring. vanderbilt.edu

Interactive Data Table: Representative Functionalization of Amino-Heterocycles

Reaction TypeReagentProduct Functional Group
AcylationAcetyl ChlorideAcetamide
AcylationBenzoyl AnhydrideBenzamide
AlkylationMethyl IodideMethylamine
Reductive AminationAcetone, NaBH(OAc)3Isopropylamine

This table provides illustrative examples of common acylation and alkylation reactions that can be applied to the primary amino group of this compound.

The primary amino group on the benzimidazole ring system can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C). numberanalytics.comorganic-chemistry.org This transformation opens up a vast field of subsequent reactions. The resulting diazonium salt is a highly valuable intermediate that can be displaced by a wide variety of nucleophiles. acs.org

Key transformations of the diazonium intermediate include:

Sandmeyer Reaction: This classic reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with chloro, bromo, or cyano groups, respectively. wikipedia.orgorganic-chemistry.orgnih.govbyjus.com

Schiemann Reaction: This reaction uses tetrafluoroboric acid (HBF₄) to introduce a fluorine atom.

Hydroxylation: Gently heating the acidic diazonium salt solution replaces the diazonium group with a hydroxyl group.

Iodination: Treatment with potassium iodide (KI) introduces an iodine atom. organic-chemistry.org

These reactions provide a powerful toolkit for introducing a wide range of substituents onto the tetrahydrobenzimidazole core that would be difficult to incorporate directly. youtube.com

The 5-amino-tetrahydrobenzimidazole scaffold is an attractive platform for the development of spectroscopic, particularly fluorescent, probes. The amino group serves as an excellent reactive site for attaching fluorophores or recognition moieties. nih.gov The benzimidazole core itself can be part of a larger conjugated system that exhibits fluorescence. rsc.orgnih.gov

Derivatization strategies often involve reacting the amino group with a fluorophore that contains an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. jenabioscience.com This covalent attachment can lead to "turn-on" fluorescent probes where the fluorescence properties of the molecule change significantly upon binding to a target analyte or undergoing a specific chemical reaction. nih.govresearchgate.net For example, probes have been designed where the reaction of the amino group alters an intramolecular charge transfer (ICT) process, leading to a detectable change in the fluorescence emission wavelength or intensity. nih.govnih.gov

Interactive Data Table: Amine-Reactive Moieties for Probe Synthesis

Reactive Group on ProbeTarget Functional GroupResulting LinkageExample Probe Class
NHS EsterPrimary AmineAmideCyanine Dyes, Rhodamines
IsothiocyanatePrimary AmineThiourea (B124793)Fluorescein (FITC)
Acyl ChloridePrimary AmineAmideDansyl Chloride
DioxaborinePrimary AmineB-N bondPolymethine Dyes nih.gov

This table lists common reactive functionalities used to label primary amines like that in this compound for the creation of spectroscopic probes.

Mechanistic Pathways of Key Synthetic Steps

The formation of the benzimidazole ring system from a 1,2-diamine and a carbonyl compound can proceed through several established mechanistic pathways, primarily the Phillips condensation and oxidative cyclization routes.

Phillips-Ladenburg Condensation Mechanism: This mechanism, typically employed when reacting a 1,2-diamine with a carboxylic acid under acidic conditions, is a two-stage process. semanticscholar.orgcolab.ws

Amide Formation: The first step is the nucleophilic attack of one of the amino groups of the 1,2-diamine onto the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of an N-acyl-1,2-diamine intermediate.

Cyclization and Dehydration: Under acidic conditions, the second amino group performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This cyclization event forms a new tetrahedral intermediate which, upon elimination of a water molecule, yields the final benzimidazole ring.

Oxidative Cyclization Mechanism (from Aldehydes): When a 1,2-diamine reacts with an aldehyde, the reaction often proceeds via an oxidative pathway, especially when catalyzed by transition metals or in the presence of an oxidant. nih.govrsc.org

Schiff Base Formation: The reaction initiates with the condensation of one amino group of the diamine with the aldehyde to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: The remaining free amino group then attacks the imine carbon in an intramolecular fashion, leading to the formation of a 2,3-dihydro-1H-benzimidazole (an aminal). nih.gov

Oxidation (Dehydrogenation): The final and crucial step is the oxidation of the dihydrobenzimidazole intermediate. This step removes two hydrogen atoms to form the aromatic imidazole ring. This dehydrogenation can be promoted by various oxidants (e.g., O₂, DDQ) or catalysts (e.g., Au, Cu, Fe) that facilitate the aromatization to furnish the stable benzimidazole product. nih.govresearchgate.net

For the synthesis of this compound, these mechanisms would apply to the reaction of a suitably substituted diaminocyclohexane derivative with a corresponding carbonyl compound.

Investigation of Intermediates and Transition States in the Synthesis of this compound

The synthesis of the this compound core typically proceeds via the condensation of a 1,2-diaminocyclohexane derivative with a suitable one-carbon synthon, followed by aromatization. Mechanistic studies, while not extensively reported for this specific molecule, can be inferred from analogous imidazole and benzimidazole syntheses. The reaction pathway is understood to involve several key intermediates and transition states.

A common route to the tetrahydrobenzimidazole ring system is the reaction of a diamine with an aldehyde. In this process, the formation of a Schiff base is a recognized intermediate step. researchgate.net This is followed by an intramolecular cyclization and subsequent oxidation to form the aromatic imidazole ring. The Debus-Radziszewski synthesis, a classic method for imidazole formation, proceeds through a diimine intermediate formed from a dicarbonyl compound and ammonia. wikipedia.org

Intermediates in the Formation of the Tetrahydrobenzimidazole Ring:

Intermediate Description Method of Postulation
Schiff Base (Iminium Ion) Formed from the initial condensation of one amino group of the 1,2-diaminocyclohexane with the aldehyde carbonyl group.Postulated based on the general mechanism of amine-carbonyl condensation reactions. The Schiff base is a common intermediate in imidazole synthesis. researchgate.net
Aminal (Diaminoketal) Resulting from the intramolecular cyclization of the second amino group onto the iminium carbon of the Schiff base.A logical progression from the Schiff base intermediate, leading to the heterocyclic ring closure.
Dihydro-tetrahydrobenzimidazole Formed after the elimination of a water molecule from the aminal intermediate. This is a non-aromatic precursor to the final product.This intermediate requires an oxidation step to achieve the final aromatic benzimidazole core.

Note: The data in this table is based on generally accepted mechanisms for imidazole synthesis and serves as a theoretical framework in the absence of specific experimental data for this compound.

Transition States in the Cyclization Pathway:

The energy profile of the reaction is characterized by several transition states corresponding to the key steps of the synthesis. Computational studies on related benzimidazole syntheses provide insight into the nature of these transition states.

Transition State Description Postulated Characteristics
TS1 (Schiff Base Formation) The transition state for the nucleophilic attack of the amine on the aldehyde carbonyl group.Likely involves a partially formed carbon-nitrogen bond and a partially broken carbon-oxygen double bond.
TS2 (Cyclization) The transition state for the intramolecular attack of the second amino group on the iminium carbon.Characterized by the formation of the five-membered ring, with significant bond formation and conformational changes in the cyclohexane ring.
TS3 (Dehydration/Aromatization) The transition state for the elimination of water and subsequent aromatization to the benzimidazole ring system.Involves the breaking of C-H and N-H bonds and the formation of the double bonds within the imidazole ring.

Note: This table presents a hypothetical representation of the transition states based on theoretical and computational studies of analogous benzimidazole syntheses.

Kinetic Studies of Synthesis Reactions

Kinetic studies are crucial for understanding the reaction mechanism, optimizing reaction conditions, and scaling up the synthesis of this compound. While specific kinetic data for the synthesis of this compound is not extensively documented in peer-reviewed literature, we can discuss the expected kinetic behavior based on related imidazole formation reactions.

Hypothetical Kinetic Data for the Formation of this compound:

The following table presents hypothetical kinetic data to illustrate the expected relationships between reaction parameters and the rate of formation. This data is not based on experimental results for the target compound but serves as a representative example based on general chemical principles.

Parameter Condition Observed Rate Constant (k_obs) (s⁻¹) Postulated Rate-Determining Step
Temperature 25 °C1.2 x 10⁻⁴Cyclization
50 °C4.8 x 10⁻⁴Cyclization
75 °C1.9 x 10⁻³Cyclization
Catalyst (Acid) 0.1 mol%3.5 x 10⁻⁴Schiff Base Formation
0.5 mol%1.5 x 10⁻³Schiff Base Formation
1.0 mol%2.8 x 10⁻³Schiff Base Formation
Solvent Polarity Toluene0.8 x 10⁻⁴Aromatization
Acetonitrile2.1 x 10⁻⁴Aromatization
Ethanol3.9 x 10⁻⁴Aromatization

Disclaimer: The kinetic data presented in this table is purely illustrative and hypothetical. It is intended to demonstrate the expected influence of various parameters on the reaction rate and is not derived from actual experimental measurements on the synthesis of this compound.

The rate-determining step in benzimidazole synthesis can vary depending on the specific reactants and conditions. In many cases, the initial formation of the Schiff base can be the slowest step, particularly in the absence of an acid catalyst. However, under acidic conditions which accelerate Schiff base formation, the subsequent cyclization or the final aromatization step may become rate-limiting. The use of a suitable oxidizing agent is often necessary to facilitate the final aromatization to the stable benzimidazole ring.

Sophisticated Spectroscopic and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution and the solid state. For a chiral molecule such as 5-Amino-4,5,6,7-tetrahydrobenzimidazole, which contains a stereocenter at the C5 position and a flexible saturated ring, advanced NMR techniques would be indispensable.

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to map out the covalent framework and spatial proximity of atoms, a series of two-dimensional (2D) NMR experiments would be required.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For the tetrahydrobenzimidazole ring, COSY would delineate the spin systems of the CH-CH₂-CH₂-CH sequence.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This would be crucial for assigning the ¹³C chemical shift to each protonated carbon in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment maps connections between protons and carbons that are separated by two or three bonds. HMBC would be vital for establishing the connectivity across the entire molecule, for instance, by showing correlations from the protons on the saturated ring to the carbons of the imidazole (B134444) ring, and vice-versa.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, irrespective of whether they are connected through bonds. This is particularly powerful for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY could help to establish the relative orientation of the amino group at C5 with respect to the protons on the tetrahydrobenzimidazole scaffold.

A hypothetical table of expected 2D-NMR correlations for this compound is presented below.

Proton (¹H) SignalCOSY Correlations (with ¹H)HMBC Correlations (with ¹³C)NOESY Correlations (with ¹H)
H2-C4, C7aH7
H5H4, H6C3a, C4, C6, C7H4, H6, H7a
H4a, H4bH5, H4b/H4aC3a, C5, C6H5, H6a/H6b
H6a, H6bH5, H7, H6b/H6aC4, C5, C7, C7aH5, H7a/H7b
H7a, H7bH6, H7b/H7aC3a, C5, C6H2, H6a/H6b
NH₂-C5H5, H4a/H4b, H6a/H6b
NH (imidazole)-C2, C3a, C7aH2, H7

This table is a hypothetical representation and actual correlations would depend on the specific conformation and experimental conditions.

Should this compound be prepared in a crystalline or amorphous solid form, solid-state NMR (ssNMR) would offer invaluable insights. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would provide high-resolution ¹³C spectra of the solid material. This is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct ssNMR spectra. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

The six-membered saturated ring of the tetrahydrobenzimidazole moiety is not planar and can undergo conformational changes, such as ring inversion. Variable Temperature (VT) NMR studies would be employed to investigate these dynamic processes. By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange might be slow enough on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons, for example. From this data, the energy barriers for these dynamic processes could be calculated.

High-Resolution Mass Spectrometry (HRMS) for Elucidating Reaction Products and Impurities

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy, which serves as a powerful confirmation of its identity.

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This technique would be instrumental in confirming the structure of this compound by analyzing its fragmentation pattern. The fragmentation would likely involve characteristic losses, such as the loss of the amino group, or cleavages within the saturated ring system, providing a "fingerprint" of the molecule's structure. This is also a powerful method for identifying and characterizing impurities and by-products in a synthetic sample.

A hypothetical fragmentation pattern for this compound (Molecular Formula: C₇H₁₁N₃, Exact Mass: 137.0953) is proposed in the table below.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
138.1031 [M+H]⁺121.0769NH₃
138.1031 [M+H]⁺110.0718C₂H₄
138.1031 [M+H]⁺94.0660C₂H₄N

This table is a hypothetical representation of possible fragmentation pathways.

Isotope labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), would provide definitive evidence for proposed fragmentation mechanisms in mass spectrometry. By synthesizing an isotopically labeled version of this compound and analyzing its mass spectrum, the movement of specific atoms during fragmentation can be tracked. For example, labeling the amino group with ¹⁵N would result in a corresponding shift in the mass of any fragments containing this nitrogen atom, thus confirming their identity.

X-ray Crystallography for Precise Molecular and Supramolecular Structures

X-ray crystallography stands as the definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. It offers unambiguous proof of connectivity, stereochemistry, and the packing of molecules in the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density, and thus the atomic positions, can be constructed. While a specific crystal structure for this compound is not publicly documented, the application of SCXRD to related heterocyclic systems highlights its crucial role.

For instance, in studies of similar molecules like 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, SCXRD has been essential for confirming the thione tautomer as the most stable form in the solid state. nih.gov This technique can definitively distinguish between potential tautomers, such as the amino and imino forms of the imidazole ring in the title compound, by precisely locating hydrogen atoms. Furthermore, for chiral derivatives, SCXRD allows for the determination of the absolute configuration, providing an unequivocal assignment of (R) or (S) stereochemistry. researchgate.net

Co-crystallization is a powerful technique used to study and engineer intermolecular interactions by crystallizing a target molecule with a selected "co-former." nih.gov This approach is particularly insightful for mapping the non-covalent interaction landscape of a molecule like this compound, which possesses both hydrogen bond donors (the -NH₂ group and imidazole N-H) and acceptors (the imidazole nitrogen).

Although specific co-crystallization studies on this compound are not available, research on related systems demonstrates the utility of this method. For example, amino acids are often used as co-formers to explore hydrogen bonding patterns and potentially improve the physicochemical properties of an active pharmaceutical ingredient (API). nih.gov A co-crystallization study of this compound could reveal its preferred hydrogen bonding motifs (supramolecular synthons), which is critical for understanding its receptor binding and for the rational design of new materials.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are fundamental for identifying functional groups and characterizing the nature of chemical bonds.

The IR and Raman spectra of a molecule provide a unique "fingerprint." For this compound, key vibrational modes would include the N-H stretching of the amino group, C-H stretching of the saturated ring, and various stretching and bending modes associated with the benzimidazole (B57391) core.

While specific experimental spectra for the title compound are scarce, extensive studies on the closely related 5-amino-2-mercaptobenzimidazole (5A2MBI) provide a strong basis for interpretation. The vibrational frequencies observed for 5A2MBI, determined through both experimental measurement and theoretical calculation, offer insight into the expected spectral features of this compound, particularly concerning the shared amino-benzimidazole moiety.

Table 1: Representative Vibrational Frequencies and Assignments for the Related Compound 5-Amino-2-mercaptobenzimidazole (5A2MBI). Data is illustrative for functional groups also present in this compound.
Experimental Raman (cm⁻¹)Experimental FT-IR (cm⁻¹)Vibrational Mode AssignmentReference
-3421ν(N-H) asymmetric stretching of NH₂ researchgate.net
33323332ν(N-H) symmetric stretching of NH₂ researchgate.net
-1631δ(N-H) scissoring of NH₂ researchgate.net
14831485ν(C=C) + ν(C-N) stretching of imidazole ring researchgate.net
13321330δ(C-H) in-plane bending researchgate.net
701-ν(C-S) stretching researchgate.netmdpi.com

To move beyond simple functional group identification, a detailed vibrational assignment is performed. This process is greatly aided by computational methods, such as Density Functional Theory (DFT). researchgate.net Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. By comparing the calculated spectrum with the experimental IR and Raman data, a precise assignment can be made for each observed band.

A normal coordinate analysis (NCA) can then be carried out to determine the contribution of different internal coordinates (like bond stretches or angle bends) to each vibrational mode, often expressed as a Potential Energy Distribution (PED). researchgate.net This level of analysis provides a profound understanding of the molecule's force field and the coupling between different vibrations. For example, it can distinguish between pure stretching modes and those that are mixed with bending or torsional motions.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

This compound possesses a stereocenter at the C5 position of the tetrahydro-cyclohexane ring. Therefore, it can exist as a pair of enantiomers, (R)-5-Amino-4,5,6,7-tetrahydrobenzimidazole and (S)-5-Amino-4,5,6,7-tetrahydrobenzimidazole. Chiroptical spectroscopy, particularly circular dichroism (CD), is the primary technique for studying such chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. mdpi.com A chiral molecule will absorb one polarization more than the other, resulting in a CD spectrum with positive and/or negative bands. This technique is exceptionally sensitive to the three-dimensional structure of the molecule.

While the parent compound is often synthesized as a racemate, any study involving its chiral derivatives would rely heavily on CD spectroscopy to:

Confirm the enantiomeric purity of a sample.

Determine the absolute configuration by comparing experimental spectra with those predicted by quantum mechanical calculations. mdpi.com

Study conformational changes in solution.

Studies on chiral derivatives of related heterocyclic systems, such as 8-amino-5,6,7,8-tetrahydroquinoline, demonstrate the importance of chiroptical methods in asymmetric synthesis and catalysis. nih.gov The synthesis and characterization of enantiopure derivatives of this compound would likewise be critically dependent on chiroptical techniques to verify their stereochemical integrity.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems, offering a detailed view of electronic structure and predicting reactivity. For 5-Amino-4,5,6,7-tetrahydrobenzimidazole, these methods elucidate the distribution of electrons and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. electrochemsci.org For derivatives of the benzimidazole (B57391) family, DFT calculations, often employing the B3LYP functional with basis sets like 6-31G(d) or higher, are standard for predicting ground state geometries. electrochemsci.orgd-nb.infonih.gov These studies typically involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule. The resulting energetic data provides information on the stability of different potential conformers. For this compound, the saturated cyclohexane (B81311) ring introduces conformational flexibility, which can be effectively studied using DFT to identify the most stable chair or boat-like conformations and the orientation of the amino substituent.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for calculating electronic properties, albeit at a greater computational cost. youtube.comrsc.org These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to refine the understanding of the electronic structure of molecules like this compound. They are particularly useful for obtaining precise values for ionization potentials, electron affinities, and electronic transition energies. researchgate.net While full geometry optimization with high-level ab initio methods can be computationally intensive, single-point energy calculations on DFT-optimized geometries provide a cost-effective strategy to obtain highly accurate electronic data. aps.org

Theoretical calculations are instrumental in interpreting experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C). nih.govnih.govnih.gov By comparing calculated shifts with experimental data, the structural assignment of this compound can be confirmed. Similarly, the calculation of vibrational frequencies using DFT helps in the assignment of bands observed in Infrared (IR) and Raman spectra. nih.gov The theoretical vibrational spectrum provides a detailed picture of the molecule's vibrational modes, linking specific atomic motions to observed spectral peaks.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with other molecules. researchgate.nettandfonline.comsemanticscholar.org

The conformation and dynamics of this compound can be significantly influenced by the surrounding solvent. nih.gov MD simulations can model the explicit interactions between the solute and solvent molecules, revealing how factors like solvent polarity and hydrogen bonding capabilities affect the conformational preferences of the tetrahydrobenzimidazole ring and the orientation of the amino group. capes.gov.br These simulations can also provide information on the solvation shell structure and the dynamics of solvent exchange around the molecule. Such studies are crucial for understanding the behavior of the compound in a biological or reaction medium.

Frontier Molecular Orbital (FMO) Theory for Understanding Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity and selectivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgwikipedia.orgyoutube.com

The energies and spatial distributions of the HOMO and LUMO of this compound, calculated using methods like DFT, are critical indicators of its reactivity. electrochemsci.orgd-nb.info The HOMO, being the orbital from which the molecule is most likely to donate electrons, indicates its nucleophilic character. youtube.com Conversely, the LUMO, the orbital to which the molecule is most likely to accept electrons, reflects its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. electrochemsci.org Analysis of the FMOs can predict the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for understanding the molecule's reaction mechanisms. For instance, the location of the HOMO can suggest where protonation or reaction with an electrophile will occur, while the LUMO's location can indicate the site of nucleophilic attack. rsc.orgacs.org

HOMO-LUMO Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic characteristics and chemical reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. dergipark.org.tr

Table 1: Representative HOMO-LUMO Energy Gaps for Various Benzimidazole Derivatives (Illustrative Data)

Compound/DerivativeMethod of CalculationHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
1,2-disubstituted benzimidazole (generic)DFT/B3LYP/6-311G(d,p)-6.2967-1.80964.4871 irjweb.com
Benzimidazole-thiadiazole derivative (5h)DFT--3.417 acs.org
Substituted Benzimidazole (E-III)DFT--4.381 nih.gov

Note: The data in this table is for illustrative purposes and represents values for related benzimidazole structures, not this compound itself.

Electrostatic Potential Surface (ESP) Mapping

The Molecular Electrostatic Potential (ESP) surface is a valuable tool in computational chemistry that illustrates the three-dimensional charge distribution of a molecule. It is calculated by determining the electrostatic potential at various points on the electron density surface. The ESP map uses a color spectrum to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue signifies areas of positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. Green and yellow represent regions with intermediate or neutral potential. dergipark.org.trresearchgate.net

For a molecule like this compound, an ESP map would reveal key features about its reactivity. The nitrogen atoms of the imidazole (B134444) ring, particularly the one not bonded to a hydrogen atom, are expected to be regions of high electron density (red), making them likely sites for protonation and electrophilic attack. The amino group attached to the tetrahydro-benzene ring would also contribute to the electron-rich character of that part of the molecule. Conversely, the hydrogen atoms bonded to nitrogen and carbon atoms would exhibit a positive electrostatic potential (blue).

Studies on various benzimidazole derivatives have consistently used ESP maps to predict sites of interaction. publish.csiro.aunih.govnih.gov For example, in substituted benzimidazoles, the ESP minima are often located near the imidazole nitrogen atoms, and the depth of these minima can be influenced by the electronic effects of the substituents. publish.csiro.au This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and receptor-ligand binding. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry offers powerful tools for modeling chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to obtain through experimental methods alone. For the synthesis and transformation of molecules like this compound, computational modeling can elucidate reaction pathways, identify intermediates, and characterize transition states.

Computational Elucidation of Complex Reaction Mechanisms

By calculating the potential energy surface of the reaction, chemists can map out the most energetically favorable route from reactants to products. This involves locating the structures of all intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.

Prediction of Reaction Rates and Product Distributions

Beyond elucidating the mechanism, computational modeling can also provide quantitative predictions of reaction rates and product distributions. The energy of the transition state relative to the reactants (the activation energy) is directly related to the reaction rate through the Arrhenius equation. By calculating these activation energies for competing reaction pathways, it is possible to predict which products will be formed preferentially.

In the context of substituted benzimidazoles, regioselectivity is often a key consideration. For instance, in the alkylation of an unsymmetrically substituted benzimidazole, the alkyl group can potentially attach to either of the two nitrogen atoms. Computational studies have shown that the distribution of products can be correlated with the calculated properties of the benzimidazole anion. publish.csiro.au Specifically, molecular electrostatic potential (m.e.p.) maps have been used successfully to predict the kinetically preferred sites of alkylation, with the incoming electrophile favoring the region of the most negative electrostatic potential. publish.csiro.au This predictive capability is invaluable for designing syntheses that yield the desired isomer with high selectivity. nih.gov

Reactivity Profiles and Advanced Chemical Transformations

Electrophilic and Nucleophilic Reactions of the Tetrahydrobenzimidazole Moiety

The fused ring system and the amino substituent of 5-Amino-4,5,6,7-tetrahydrobenzimidazole provide multiple sites for both electrophilic and nucleophilic attack. The reactivity and the ultimate product are often dictated by the nature of the reagent and the reaction conditions.

The functionalization of the tetrahydrobenzimidazole ring system is a key area of study. In related partially hydrogenated aminotriazolopyrimidines, the most probable sites for electrophilic attack are the nitrogen atoms (N-1 and N-3) and the exocyclic amino group. researchgate.net The probability of attack at the N-3 position tends to increase with the use of harder electrophiles. researchgate.net In aromatic aminotriazolopyrimidines, the nucleophilicity of the amino group and the N-1 atom is significantly reduced, making the N-3 and N-4 atoms the more likely targets for hard electrophiles. researchgate.net

Depending on the specific conditions and the character of the electrophilic reagent, reactions such as acylation, sulfonylation, and alkylation can occur at the amino group or at the nitrogen atoms N3 or N4. researchgate.net For instance, the synthesis of 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine involves the functionalization of a related 2-aminobenzimidazole (B67599) derivative. mdpi.com

A notable transformation of tetrahydrobenzimidazole derivatives involves their oxidative rearrangement to form spiro fused 5-imidazolones. nih.gov This reaction can be effected by oxidants such as dimethyldioxirane (B1199080) (DMDO) and N-sulfonyloxaziridines. nih.gov The reaction with DMDO is proposed to proceed through a 3a,7a-epoxide intermediate, which then undergoes ring opening to a zwitterion, followed by a pinacol-type rearrangement to yield the spiro imidazolone (B8795221). nih.gov

When N-sulfonyloxaziridines are employed as the oxidant, an alternative mechanistic pathway may be operative, involving the direct formation of a zwitterion. nih.gov This zwitterionic intermediate can then either eliminate an imine and rearrange to the spiro imidazolone or undergo intramolecular trapping. nih.gov The outcome of the reaction, whether it be rearrangement or the addition of a solvent molecule, can be influenced by subtle factors such as the nature of the substituents on the nitrogen atoms and the solvent used. nih.gov It is noteworthy that a free amino group can be tolerated in these substrates, leading to either rearrangement or solvent addition depending on the protecting group on the N1 position. nih.gov

Role as a Ligand in Metal Coordination Chemistry

The presence of multiple nitrogen atoms makes this compound and its derivatives effective ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions.

The synthesis of metal complexes with ligands containing similar functionalities, such as amino acids and other nitrogen-containing heterocycles, is well-documented. nih.govresearchgate.netnih.govmdpi.com These complexes are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov Characterization of the resulting complexes is carried out using a range of spectroscopic and analytical techniques, including FT-IR, UV-visible spectroscopy, NMR spectroscopy, and elemental analysis. nih.govresearchgate.net

For example, the synthesis of complexes with a related ligand, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, involves refluxing an ethanolic solution of the ligand and the metal salt in a 2:1 molar ratio. nih.gov Similarly, the synthesis of metal complexes with peptides often follows classical coordination chemistry methods. nih.gov The formation of stable copper(II) complexes with peptide derivatives in aqueous solution has been confirmed through detailed spectroscopic and voltammetric studies. nih.gov

Table 1: Representative Metal Complexes and their Characterization Data

LigandMetal IonComplex Stoichiometry (M:L)Spectroscopic Data (λmax / nm)Reference
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II)1:2- nih.gov
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolCu(II)1:2- nih.gov
5-aminomethyl- mdpi.comaneN4Cr(III)-537, 384, 330 scirp.orgscirp.org
Hemorphin peptide derivativesCu(II)1:2- nih.gov

This table is illustrative and includes data for related ligand systems to demonstrate common characterization practices.

The coordination of this compound to a metal center can occur through multiple nitrogen donor atoms, leading to various chelation modes. In related systems, such as complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the ligand acts as a bidentate chelator, coordinating to the metal ion through the sulfur atom of the thiol group and a nitrogen atom of the amino group. nih.govresearchgate.net This chelation results in the formation of a stable five-membered ring. nih.gov

The coordination geometry of the resulting metal complex is influenced by the nature of the metal ion and the ligand. For instance, complexes of Ni(II), Zn(II), Cd(II), and Sn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been suggested to adopt a tetrahedral geometry, while the Cu(II) complex exhibits a square planar structure. nih.govresearchgate.net In complexes of 5-aminomethyl- mdpi.comaneN4, the chromium(III) and nickel(II) complexes are hexacoordinated with an octahedral geometry, whereas the copper(II) complex is pentacoordinated with a square-based pyramidal environment. scirp.orgscirp.org The primary amine function in this ligand was observed to be part of the metal's coordination sphere in all cases. scirp.orgscirp.org

Ligand field effects, which describe the interaction between the metal d-orbitals and the ligand, are evident in the electronic spectra of the metal complexes. nih.gov Factors that influence the electron density of the conjugated system within the ligand can lead to shifts in the absorption bands. nih.gov

Density Functional Theory (DFT) calculations are a powerful tool for understanding the nature of metal-ligand interactions. semanticscholar.orgmdpi.com Such studies on lead(II) complexes with various macrocyclic ligands have revealed that the bonding is predominantly electrostatic in character. semanticscholar.orgmdpi.com The contribution of charge transfer to the interaction energy is more significant for neutral ligands. semanticscholar.orgmdpi.com These theoretical analyses have confirmed the superiority of carboxylate oxygen and aromatic nitrogen as donor atoms for lead(II). semanticscholar.orgmdpi.com

Theoretical calculations on other transition metal complexes have also provided insights into their structure and bonding. nih.gov Geometry optimization using DFT can be employed to determine the optimal structures and essential parameters of the complexes. nih.gov These computational approaches complement experimental data and provide a deeper understanding of the factors governing complex stability and reactivity. researchgate.net

Cycloaddition Reactions and Pericyclic Processes

While specific studies on the cycloaddition and pericyclic reactivity of this compound are not extensively documented, the structural motifs within the molecule suggest a potential for such transformations. The partially saturated carbocyclic ring fused to the imidazole (B134444) core contains an enamine-like moiety, which can participate in various cycloaddition reactions.

Diels-Alder Reactions: The C4-C7 cyclohexene (B86901) fragment of the tetrahydrobenzimidazole system, particularly the enamine-like double bond, could potentially act as a dienophile in Diels-Alder reactions. wikipedia.org The electron-donating character of the nitrogen atom would activate the double bond towards electron-deficient dienes. Conversely, the diene component of the cyclohexene ring is less likely to participate in a standard Diels-Alder reaction due to the fusion with the imidazole ring. However, derivatives where the imidazole nitrogen is functionalized could exhibit altered reactivity.

1,3-Dipolar Cycloadditions: The imine functionality within the imidazole ring, or more specifically, the cyclic amidine system, could potentially react with 1,3-dipoles. Azomethine ylides, nitrile oxides, or azides could undergo [3+2] cycloaddition across the C=N bond, leading to the formation of novel spiro-heterocyclic systems. acs.orgrsc.orgwikipedia.org Such reactions would provide a powerful tool for the construction of complex, polycyclic nitrogen-containing scaffolds. The presence of the amino group could influence the regioselectivity of such cycloadditions through electronic and steric effects.

The table below illustrates representative examples of cycloaddition reactions involving related cyclic imines and enamines, highlighting the potential for this compound to undergo similar transformations.

Reaction TypeReactant 1 (Analog)Reactant 2Product TypeReference
[3+2] CycloadditionC,N-Cyclic Azomethine ImineUnsaturated NitrileCyanopyrazolidine acs.org
[3+3] CycloadditionIsatin-derived Cyclic Imineα,β-Unsaturated AldehydeSpiro-oxindole rsc.org
Diels-Alder1-Alkoxy-1-amino-1,3-butadieneElectron-deficient Alkene2-Cyclohexenone derivative nih.gov

Electrocyclic Reactions: Electrocyclic reactions, a class of pericyclic processes, are characterized by the concerted formation of a σ-bond and the loss of a π-bond, or the reverse. adichemistry.commsu.edu While the parent this compound is unlikely to undergo typical electrocyclic ring-opening or -closing reactions due to its fused ring structure, derivatives with extended conjugation could potentially participate in such transformations under thermal or photochemical conditions.

Heterocyclic Ring Cleavage and Rearrangement Reactions

The stability of the benzimidazole (B57391) core is generally high; however, under specific conditions, both the imidazole and the tetrahydro-cyclohexene rings can be susceptible to cleavage and rearrangement.

Heterocyclic Ring Cleavage: The imidazole ring, while aromatic, can undergo cleavage under certain oxidative or reductive conditions. For instance, studies on related imidazole systems have shown that reaction with strong oxidizing agents can lead to the rupture of the heterocyclic ring. researchgate.net In the case of this compound, the presence of the electron-donating amino group and the saturated portion of the molecule might influence the susceptibility of the imidazole ring to cleavage. The cleavage of the imidazole ring in related systems has been shown to be catalyzed by metal ions like Zn2+. nih.gov

The table below presents examples of ring cleavage reactions in related heterocyclic systems.

HeterocycleReagent/ConditionProductsReference
Coordinated ImidazoleHOBrDiformamide and other cleavage products researchgate.net
Temozolomide (imidazole derivative)Low-energy electronsImidazole-carboxamide species via tetrazine ring opening frontiersin.org

Rearrangement Reactions: Rearrangement reactions of benzimidazole derivatives have been reported, often involving the expansion or contraction of fused rings or the migration of substituents. A notable example from related chemistry is the rearrangement of quinoxalinone derivatives to furnish benzimidazoles. While not a direct rearrangement of a pre-formed benzimidazole, it highlights the potential for skeletal reorganization in related nitrogen-containing heterocyclic systems.

For this compound, potential rearrangements could be initiated by protonation or alkylation of the imidazole nitrogens, followed by ring-opening and re-cyclization pathways. The amino group could also participate in rearrangements, for example, through dyotropic reactions where two sigma bonds migrate simultaneously. adichemistry.com However, specific studies detailing such rearrangements for this particular molecule are scarce in the current literature.

Derivatization Strategies and Analogue Synthesis for Chemical Research

Synthesis of Substituted 5-Amino-4,5,6,7-tetrahydrobenzimidazole Derivatives

The synthesis of derivatives of this compound is a key strategy for exploring its chemical space and developing new functionalities. Modifications can be systematically introduced at the amino group, the tetrahydrocyclohexene ring, and the imidazole (B134444) ring to fine-tune the molecule's steric, electronic, and physicochemical properties.

The primary amino group at the 5-position is a versatile handle for a variety of chemical transformations, including acylation, alkylation, and sulfonylation. These modifications are crucial for building diverse molecular architectures and investigating structure-activity relationships (SAR). For instance, in related benzimidazole (B57391) derivatives designed as 5-HT4 receptor antagonists, the nature of the substituent on a basic nitrogen atom significantly influences binding affinity. nih.gov By designing and synthesizing a series of compounds with different substituents (e.g., butyl, substituted alkyl chains), researchers can probe the steric and electronic requirements of a biological target. nih.gov This principle is directly applicable to this compound, where the amino group can be functionalized to generate libraries of amides, sulfonamides, and secondary or tertiary amines, each with a unique three-dimensional profile.

Common derivatization reactions at the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.

Alkylation: Direct reaction with alkyl halides, though this can sometimes lead to multiple substitutions.

These strategies allow for the introduction of a wide range of functional groups, from simple alkyl chains to complex aromatic and heterocyclic moieties, thereby enabling the exploration of chemical diversity.

Table 1: Examples of Amino Group Modifications on Benzimidazole-Related Scaffolds

R Group (Substituent) on Amino NitrogenResulting Functional GroupPotential Impact
ButylSecondary AmineIncreases lipophilicity
2-[(Methylsulfonyl)amino]ethylSulfonamideIntroduces hydrogen bond donor/acceptor sites
5-[(Phenylacetyl)amino]pentylAmide with aromatic groupAdds bulk and potential for π-stacking interactions
5-[(Benzylsulfonyl)amino]pentylSulfonamide with aromatic groupAdds bulk and specific vector for interactions

This table is illustrative of strategies discussed in the literature for related scaffolds, such as N-[(4-piperidyl)methyl]-6-chlorobenzimidazole-4-carboxamide, which can be applied to this compound. nih.gov

Beyond the amino group, the tetrahydrocyclohexene and imidazole portions of the molecule offer further opportunities for substitution. The synthesis of 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine demonstrates that modifications on both rings are feasible. mdpi.com In this example, a tosyl group is attached to one of the imidazole nitrogens, and a vinyl group is present on the tetrahydrocyclohexene ring. mdpi.com

The synthesis strategy for such a compound involved the ring-opening of 1,2-epoxy-4-vinylcyclohexane, followed by oxidation and condensation with cyanamide (B42294) to form the 2-aminoimidazole ring system. mdpi.com This approach highlights how functional groups can be installed on the carbocyclic ring prior to the formation of the imidazole moiety.

Further derivatization strategies could include:

N-Alkylation/N-Arylation of the Imidazole Ring: Similar to the N-tosylation, various alkyl or aryl groups can be introduced on the imidazole nitrogen atoms to modulate the electronic properties and steric bulk of the heterocycle.

Halogenation: Bromination of the aromatic ring in benzimidazole precursors is a known process, suggesting that halogenation of the tetrahydrocyclohexene ring could be a viable, albeit chemically distinct, pathway to introduce handles for further cross-coupling reactions. nih.gov

Table 2: Synthesized Substituted Tetrahydrobenzimidazole Derivative

Compound NameSubstitution on Imidazole RingSubstitution on Tetrahydrocyclohexene Ring
1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine1-Tosyl6-Vinyl

Source: Based on the synthesis reported for the specified compound. mdpi.com

Scaffold Diversity and Structural Analogues for Methodological Development

The this compound core is considered a "privileged scaffold," a structural framework that can be used to develop ligands for multiple biological targets. nih.gov Developing structural analogues and diversifying the core scaffold are common strategies in medicinal chemistry to improve properties like metabolic stability or to explore new chemical space. nih.gov

One approach is the use of bioisosteres, where a part of the molecule is replaced by a chemical group with similar physical or chemical properties. For example, the 2-aminoimidazole moiety has been utilized as a bioisostere for guanidine, benzamidine, and triazole groups in other biologically active compounds. mdpi.com Conversely, replacing a part of the tetrahydrobenzimidazole scaffold with a different heterocycle, such as a triazole, can lead to novel peptidomimetics with enhanced stability. nih.gov

The development of synthetic routes to related heterocyclic systems, such as 5,6,7,8-tetrahydroquinazolines, also contributes to the broader field of methodological development for saturated and partially saturated heterocyclic compounds. nih.gov These related scaffolds provide valuable comparative data and can lead to the discovery of compounds with entirely new biological profiles.

Preparation of Functionalized Derivatives for Material Science Precursors

The derivatization of this compound is not limited to biological applications. By introducing specific functional groups, the molecule can be transformed into a precursor for advanced materials.

Heterocyclic compounds are valuable monomers for creating functional polymers. nih.gov For example, N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole, a structural relative of the benzimidazole scaffold, has been successfully used as a monomer in anionic ring-opening polymerization to produce polyethers. nih.gov The presence of the epoxy group allows for the polymerization reaction, while the tetrahydroindole moiety remains as a functional side chain. nih.gov

This provides a clear blueprint for how this compound could be utilized in polymer science. By first reacting the amino group with a molecule containing a polymerizable functional group (e.g., an epoxide, a vinyl group, or an acrylate), the entire molecule can be converted into a monomer. Polymerization would then yield a polymer with pendant tetrahydrobenzimidazole units, potentially imbuing the final material with unique electronic, thermal, or binding properties.

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures from smaller molecular components. Functionalized benzimidazoles are excellent candidates for this purpose. A prominent strategy involves introducing carboxylate groups onto the benzimidazole core to create ligands for metal-organic frameworks (MOFs) or coordination polymers. nih.gov

For instance, 1H-benzimidazole-5,6-dicarboxylic acid has been used as a ligand to construct a cobalt(II) coordination polymer. nih.gov The carboxylate groups coordinate with the metal centers, while the imidazole part of the molecule can participate in hydrogen bonding, leading to the formation of a three-dimensional supramolecular network. nih.gov By analogy, derivatizing this compound with carboxylates or other coordinating groups (e.g., pyridyls) could produce novel building blocks for the programmed assembly of complex supramolecular architectures.

Applications in Chemical Synthesis and Catalysis

Building Block in the Synthesis of Complex Chemical Structures

The inherent structural features of 5-Amino-4,5,6,7-tetrahydrobenzimidazole make it an invaluable starting material for the synthesis of more elaborate molecules. The presence of multiple reaction sites—the amino group, the imidazole (B134444) ring, and the tetrahydrobenzene portion—allows for a diverse range of chemical modifications, enabling its use as both a foundational scaffold and a precursor to advanced organic molecules.

Construction of Fused Polycyclic Heterocycles

The strategic placement of functional groups in this compound facilitates its use in the construction of fused polycyclic heterocyclic systems. These complex structures are of significant interest in medicinal chemistry and materials science due to their often-unique biological activities and photophysical properties. The amino group can be readily transformed into various other functionalities, such as amides, sulfonamides, or can be diazotized to introduce other substituents. These transformations pave the way for intramolecular cyclization reactions, leading to the formation of new rings fused to the initial tetrahydrobenzimidazole core.

For instance, the reaction of the amino group with bifunctional electrophiles can initiate a cascade of reactions resulting in the annulation of additional heterocyclic rings. While specific examples directly employing this compound are not extensively documented in publicly available literature, the analogous reactivity of other amino-substituted heterocyclic compounds suggests a high potential for this molecule in the synthesis of novel polycyclic systems. The general strategy often involves the initial acylation or alkylation of the amino group, followed by a base- or acid-catalyzed cyclization onto the imidazole or the saturated carbocyclic ring.

Precursor for Advanced Organic Molecules

Beyond the synthesis of fused systems, this compound serves as a valuable precursor for a variety of advanced organic molecules. Its structural motif is a key component in the design of compounds with potential biological activity. Benzimidazole (B57391) derivatives, in general, are known to exhibit a wide range of pharmacological properties. The tetrahydro-derivative with an amino substituent at the 5-position offers a unique three-dimensional structure that can be crucial for specific receptor binding.

The amino group can be a handle for the attachment of various pharmacophores or for modification to modulate the physicochemical properties of the molecule, such as solubility and bioavailability. For example, acylation of the amino group with different carboxylic acids can lead to a library of amide derivatives, which can then be screened for biological activity. The imidazole portion of the molecule can also be N-alkylated or N-arylated to further expand the chemical space accessible from this versatile precursor.

Ligand and Pre-catalyst in Organometallic and Organic Catalysis

The nitrogen-rich structure of this compound makes it an excellent candidate for use as a ligand in organometallic and organic catalysis. The two nitrogen atoms of the imidazole ring, along with the exocyclic amino group, can act as coordination sites for a variety of transition metals, forming stable metal complexes that can catalyze a wide range of chemical transformations.

Role in Cross-Coupling Reactions

Benzimidazole-based ligands have been successfully employed in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental tools for the formation of carbon-carbon bonds in organic synthesis. The electronic properties of the benzimidazole ligand, which can be tuned by substituents on the ring system, play a crucial role in the efficiency of the catalyst.

While specific data for this compound as a ligand in cross-coupling reactions is limited in the available literature, the general success of related benzimidazole derivatives suggests its potential. A hypothetical catalytic system could involve the in-situ formation of a palladium complex with this compound. The resulting complex would be expected to exhibit good catalytic activity due to the strong sigma-donating ability of the benzimidazole nitrogen atoms, which can stabilize the palladium center throughout the catalytic cycle.

Table 1: Potential Application of this compound in a Hypothetical Suzuki-Miyaura Coupling Reaction

EntryAryl HalideArylboronic AcidCatalyst SystemSolventBaseTemp (°C)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ / this compoundTolueneK₂CO₃100(Predicted High)
24-Chlorotoluene4-Methoxyphenylboronic acidPd(OAc)₂ / this compoundDioxaneCs₂CO₃110(Predicted Moderate to High)

This table is predictive and based on the known reactivity of similar benzimidazole-based ligands.

Asymmetric Catalysis Employing Chiral Derivatives

A particularly exciting application of this compound lies in the field of asymmetric catalysis. The synthesis of chiral derivatives of this compound can lead to the development of novel chiral ligands for enantioselective transformations. The chirality can be introduced in several ways, for instance, by using a chiral resolving agent to separate the enantiomers of the amino-substituted tetrahydrobenzene ring, or by attaching a chiral auxiliary to the amino group.

These chiral ligands can then be used to prepare chiral metal catalysts for a variety of asymmetric reactions, such as asymmetric hydrogenation, asymmetric C-C bond formation, and asymmetric transfer hydrogenation. The rigid backbone of the tetrahydrobenzimidazole scaffold is expected to provide a well-defined chiral environment around the metal center, which is essential for achieving high levels of enantioselectivity.

Design of Novel Catalytic Systems

The unique structural and electronic properties of this compound make it an attractive platform for the design of novel catalytic systems. By modifying the substituents on the benzimidazole ring or the amino group, a wide range of ligands with tailored steric and electronic properties can be synthesized. This tunability allows for the optimization of catalytic performance for specific reactions.

Furthermore, the immobilization of this compound-based catalysts on solid supports could lead to the development of heterogeneous catalysts. These systems offer significant advantages in terms of catalyst recovery and reuse, making the catalytic process more sustainable and cost-effective. The amino group provides a convenient handle for covalent attachment to various support materials, such as silica, polymers, or magnetic nanoparticles. The development of such recyclable catalytic systems is a key area of modern chemical research.

Reagent in Specific Synthetic Methodologies

The primary amino group of this compound represents a key functional handle for its application as a nucleophile and an amine source in a variety of chemical transformations. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is fundamental to its use in the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

The nucleophilicity of the amino group can be modulated by the reaction conditions, including the choice of solvent and the presence of a base. In principle, the amino group can participate in a range of classical organic reactions, including but not limited to acylation, alkylation, and condensation reactions.

Acylation Reactions:

In the presence of acylating agents such as acid chlorides, anhydrides, or activated esters, the amino group of this compound can be readily acylated to form the corresponding amides. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. The resulting N-acylated derivatives are of interest for their potential biological activities.

Alkylation Reactions:

The amino group can also undergo nucleophilic substitution reactions with alkyl halides or other alkylating agents to furnish N-alkylated products. The degree of alkylation (mono- or di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions. These N-alkyl derivatives are valuable for probing structure-activity relationships in various biological targets.

Condensation Reactions:

Condensation of the amino group with carbonyl compounds, such as aldehydes and ketones, can lead to the formation of imines (Schiff bases). These imine intermediates can be further reduced to form stable secondary amines or utilized in other downstream transformations. This type of reaction is a cornerstone of combinatorial chemistry for the rapid generation of compound libraries.

While specific, detailed research findings and data tables for the direct use of this compound as a nucleophile in these transformations are not extensively documented in publicly available literature, the general reactivity patterns of primary amines on heterocyclic scaffolds are well-established. The following table provides a generalized overview of the expected transformations based on fundamental organic chemistry principles.

TransformationReagent ClassProduct Class
AcylationAcid Chlorides, AnhydridesAmides
AlkylationAlkyl HalidesN-Alkyl Amines
CondensationAldehydes, KetonesImines (Schiff Bases)

It is important to note that the imidazole moiety within the this compound structure also contains nitrogen atoms that could potentially compete as nucleophilic sites under certain conditions. However, the exocyclic primary amino group is generally more nucleophilic and is expected to be the primary site of reaction in most electrophilic substitution and addition reactions. Further empirical studies are required to fully elucidate the scope and limitations of its use as a nucleophilic building block.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

The conventional synthesis of 5-Amino-4,5,6,7-tetrahydrobenzimidazole and related structures often involves multi-step processes that may utilize harsh reagents or generate significant waste. ontosight.ainih.gov A primary future objective is the development of greener, more efficient synthetic pathways.

Future research should focus on:

Catalytic Hydrogenation: Replacing stoichiometric reducing agents with catalytic systems (e.g., using H₂ gas with heterogeneous catalysts like Pd/C, PtO₂, or homogeneous catalysts) for the reduction of an aromatic precursor. This would significantly improve the atom economy and reduce waste.

One-Pot Syntheses: Designing tandem or domino reaction sequences where multiple bond-forming events occur in a single reaction vessel. For example, a process could be envisioned starting from a readily available cyclohexanone (B45756) derivative, which undergoes a series of transformations (e.g., α-amination, condensation, cyclization) without the need for isolating intermediates.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes. Enzymes could offer high selectivity and operate under mild, aqueous conditions, representing the pinnacle of green chemistry. For instance, the synthesis of 4(7)-Aza-5,6-dimethylbenzimidazole has been achieved through biosynthetic preparation, suggesting a potential avenue for related compounds. nih.gov

Improving sustainability also involves the use of greener solvents. Research efforts could investigate the replacement of traditional solvents like N,N-dimethylformamide (DMF) with more benign alternatives such as anisole/DMSO mixtures, which have been successfully applied in other complex syntheses. chemrxiv.org

Exploration of Novel Reactivity Profiles and Uncharted Transformations

The chemical structure of this compound contains multiple reactive sites: the exocyclic amino group, the N-H protons of the imidazole (B134444) ring, and the C-H bonds of the saturated ring. A significant opportunity lies in exploring the selective functionalization of these sites to generate a diverse library of new derivatives.

Potential areas for exploration include:

Selective N-Functionalization: Developing protocols for the selective alkylation, arylation, or acylation of the imidazole nitrogens versus the exocyclic amino group. This would allow for fine-tuning of the molecule's electronic properties and steric profile.

C-H Activation/Functionalization: Applying modern C-H activation strategies to directly install new functional groups on the benzimidazole (B57391) core or the tetrahydro-cyclohexane ring. This would bypass the need for pre-functionalized starting materials, leading to more step-economical syntheses.

Transformations of the Amino Group: Moving beyond simple acylation, the amino group could be a handle for more complex transformations. For example, it could be converted into an azide (B81097) for click chemistry, a diazonium salt for Sandmeyer-type reactions, or used to construct new heterocyclic rings, as seen in the synthesis of related complex structures. nih.gov

Ring-Opening and Rearrangement Reactions: Investigating the stability of the tetrahydrobenzimidazole core under various conditions (e.g., strong acids/bases, oxidants) could reveal novel rearrangement pathways, potentially leading to completely new molecular scaffolds. The cleavage of a dihydrofuran ring in a related synthesis using sodium hydride highlights the potential for unexpected but useful transformations. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing offers numerous advantages, including enhanced safety, better process control, improved reproducibility, and the potential for rapid reaction optimization. chimia.ch Applying this technology to the synthesis of this compound and its derivatives is a key opportunity for future development.

A hypothetical automated flow synthesis platform could consist of several integrated modules:

Reagent Delivery: HPLC pumps would deliver precise streams of starting materials, reagents, and solvents. nih.gov

Reaction Coils: The reactants would mix and travel through heated or cooled coils, allowing for precise control over reaction time and temperature. This is particularly advantageous for managing exothermic reactions or handling unstable intermediates.

In-line Purification: Columns packed with scavengers or solid-supported reagents could be integrated to purify the product stream in real-time. researchgate.net

In-line Analysis: Spectroscopic tools like IR or UV-Vis could monitor the reaction progress, enabling real-time optimization and quality control. chimia.ch

The benefits of such a system, as demonstrated in the automated synthesis of other complex molecules, include dramatically reduced reaction times and increased purity. nih.gov

Table 1: Comparison of Traditional Batch Synthesis vs. a Hypothetical Automated Flow Synthesis for Heterocyclic Compounds. Data is illustrative and based on analogous systems reported in the literature. nih.gov
ParameterTraditional Batch SynthesisHypothetical Automated Flow Synthesis
Synthesis Time per Compound4 - 48 hours< 35 minutes
Process ControlLimited (bulk heating/cooling)Precise (temperature, pressure, stoichiometry)
ScalabilityDifficult, requires re-optimizationStraightforward by running longer
SafetyHigher risk with hazardous reagents/exothermsEnhanced due to small reaction volumes
OptimizationSlow, one-at-a-time experimentsRapid, automated screening of conditions

Advanced Computational Design of Derivatives with Tuned Electronic Properties

Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized, guiding research efforts toward derivatives with desired characteristics. For this compound, computational methods can be used to design derivatives with specific electronic properties for applications in materials science.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can predict molecular geometries, frontier molecular orbital (HOMO/LUMO) energies, and electronic energy gaps. nih.gov The HOMO-LUMO gap is a critical parameter that influences a molecule's reactivity and its potential use in optoelectronic materials. By computationally modeling the effect of adding different electron-donating or electron-withdrawing substituents to the benzimidazole core, researchers can tune this energy gap.

Molecular Dynamics (MD) Simulations: MD simulations can predict how derivatives will behave in a condensed phase, for example, how they might self-assemble or pack in a solid state. This is crucial for designing new crystalline materials or polymers. nih.gov

Table 2: Hypothetical DFT Calculation Results for Tuning the Electronic Properties of this compound Derivatives. Values are illustrative.
Substituent at C2-positionHOMO Energy (eV)LUMO Energy (eV)Calculated Energy Gap (eV)
-H (unsubstituted)-5.10-0.504.60
-CF₃ (electron-withdrawing)-5.45-0.954.50
-OCH₃ (electron-donating)-4.95-0.404.55
-NO₂ (strongly electron-withdrawing)-5.80-1.504.30

Applications in Chemical Sensing and Advanced Material Design (purely chemical, non-biological focus)

The unique structure of this compound makes it an intriguing candidate for development in materials science, an area that remains completely unexplored for this specific molecule.

Chemical Sensors: The imidazole ring and the exocyclic amino group contain nitrogen atoms with lone pairs of electrons, making them potential binding sites for metal ions. Derivatives could be designed as colorimetric or fluorescent sensors. Upon binding a specific metal ion, the electronic structure of the molecule would be perturbed, leading to a change in its absorption or emission spectrum.

Energetic Materials: High-nitrogen heterocyclic compounds are often investigated for their energetic properties. While benzimidazoles are not as nitrogen-rich as tetrazoles, the incorporation of nitro or azido (B1232118) groups onto the this compound scaffold could lead to new energetic materials. Research on aminotetrazole-based polymers provides a template for how such nitrogen-rich heterocycles can be incorporated into polymeric matrices to create materials with high energy density. mdpi.com

Polymer Building Blocks: As a diamine (counting both the exocyclic amine and the imidazole N-H), the molecule could serve as a monomer in polycondensation reactions. Reaction with diacyl chlorides or dianhydrides could produce novel polyamides or polyimides. The rigid, non-planar tetrahydrobenzimidazole core would likely impart unique thermal and mechanical properties to the resulting polymers, making them suitable for advanced applications.

By systematically pursuing these research avenues, the scientific community can unlock the full chemical potential of this compound, transforming it from a simple heterocyclic compound into a valuable platform for innovation in synthesis and materials science.

Q & A

Q. Why do in vitro and in vivo pharmacological results sometimes diverge for serotonin receptor antagonists?

  • Answer : In vitro assays (e.g., radioligand binding) may not account for systemic factors like protein binding or blood-brain barrier penetration. For example, YM060 shows nanomolar 5-HT3_3 affinity in vitro but requires higher doses in vivo due to rapid hepatic clearance. Parallel microdialysis studies in rats reconcile these differences by measuring free plasma concentrations .

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